molecular formula C17H28N2 B2981503 [3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine CAS No. 1306034-51-4

[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine

Cat. No. B2981503
CAS RN: 1306034-51-4
M. Wt: 260.425
InChI Key: RFEDXRAWMNTZSX-UHFFFAOYSA-N
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Description

“3-(4-Benzylpiperidin-1-yl)propylamine” is a chemical compound with the CAS Number: 1306034-51-4 . Its IUPAC name is 3-(4-benzyl-1-piperidinyl)-N-ethyl-1-propanamine . The compound has a molecular weight of 260.42 and is typically stored at 4 degrees Celsius .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides . Another method involved the treatment of 3-(4-benzylpiperidin-1-yl)propionitrile with BH3 in THF, followed by a series of reactions to yield the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3 . This indicates that the compound has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms.


Physical And Chemical Properties Analysis

“3-(4-Benzylpiperidin-1-yl)propylamine” is a liquid at room temperature . The compound’s physical form, storage temperature, and other properties may vary depending on the specific conditions and requirements of its use.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-N-ethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDXRAWMNTZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine

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